

"chemical structure and IUPAC name of 5bromo-N-ethylfuran-2-carboxamide"

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Compound of Interest

5-bromo-N-ethylfuran-2carboxamide

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An In-depth Technical Guide to 5-bromo-Nethylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

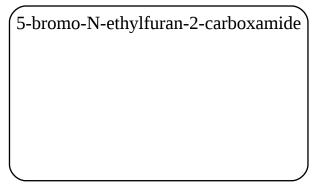
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthetic methodologies, and potential biological significance of **5-bromo-N-ethylfuran-2-carboxamide**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental protocols and data presentation.

Chemical Structure and IUPAC Name

The molecule **5-bromo-N-ethylfuran-2-carboxamide** is a derivative of furan-2-carboxamide. It is characterized by a bromine atom substituted at the 5-position of the furan ring and an ethyl group attached to the nitrogen atom of the carboxamide functional group.

Chemical Structure:





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Chemical structure of **5-bromo-N-ethylfuran-2-carboxamide**.

IUPAC Name: 5-bromo-N-ethylfuran-2-carboxamide

Physicochemical and Computed Data

While experimental data for this specific molecule is not readily available in public databases, the following table summarizes computed physicochemical properties based on closely related analogs found in PubChem.[1][2][3][4] These values serve as a useful estimation for researchers.

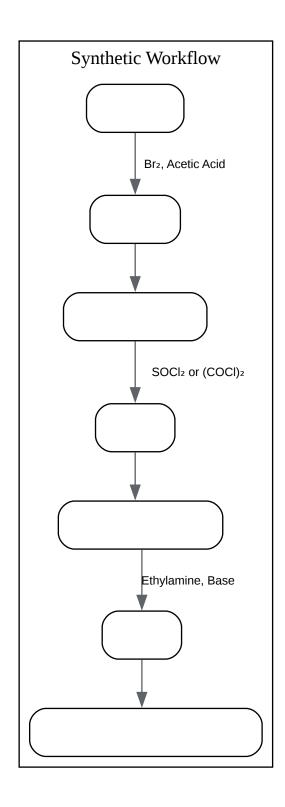


Property	Predicted Value	Source
Molecular Formula	C7H8BrNO2	-
Molecular Weight	218.05 g/mol	-
XLogP3	1.9	PubChem (Predicted)
Hydrogen Bond Donor Count	1	PubChem (Predicted)
Hydrogen Bond Acceptor Count	2	PubChem (Predicted)
Rotatable Bond Count	2	PubChem (Predicted)
Exact Mass	216.97928 Da	PubChem (Predicted)
Topological Polar Surface Area	49.4 Ų	PubChem (Predicted)
Heavy Atom Count	11	PubChem (Predicted)
Complexity	181	PubChem (Predicted)

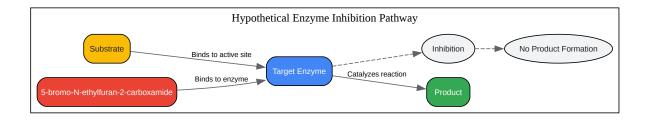
Synthesis and Experimental Protocols

The synthesis of **5-bromo-N-ethylfuran-2-carboxamide** can be achieved through a multi-step process starting from commercially available 2-furoic acid. The general synthetic workflow is outlined below.









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References

- 1. 5-bromo-N-ethyl-N-prop-2-enylfuran-2-carboxamide | C10H12BrNO2 | CID 84559002 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-N-cyclooctylfuran-2-carboxamide | C13H18BrNO2 | CID 762748 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide | C10H8BrNO2S | CID 897519 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-bromo-N-ethyl-2-methylfuran-3-carboxamide | C8H10BrNO2 | CID 130987082 PubChem [pubchem.ncbi.nlm.nih.gov]
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